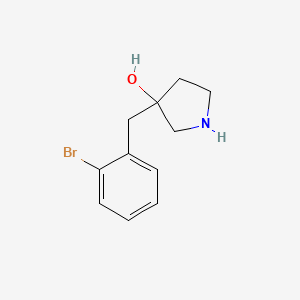

3-(2-Bromobenzyl)pyrrolidin-3-ol

描述

3-(2-Bromobenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a brominated benzyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C${11}$H${14}$BrNO, with a molecular weight of 256.14 g/mol (exact mass: 255.02) . The compound’s CAS number is 2096341-46-5 , though it is listed as a discontinued product in some commercial catalogs, suggesting challenges in synthesis, stability, or application viability.

属性

分子式 |

C11H14BrNO |

|---|---|

分子量 |

256.14 g/mol |

IUPAC 名称 |

3-[(2-bromophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H14BrNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |

InChI 键 |

GNXCQNVROFPVRC-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC1(CC2=CC=CC=C2Br)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 2-bromobenzyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3-(2-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(2-bromobenzyl)pyrrolidin-3-one.

Reduction: Formation of 3-(2-benzyl)pyrrolidin-3-ol.

Substitution: Formation of 3-(2-substituted benzyl)pyrrolidin-3-ol derivatives.

科学研究应用

3-(2-Bromobenzyl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Bromobenzyl)pyrrolidin-3-ol with analogs differing in halogen type, substitution patterns, and functional group positioning.

Positional Isomers: 3-(3-Bromobenzyl)pyrrolidin-3-ol

CAS: 1340533-86-9 | Molecular Formula: C${11}$H${14}$BrNO | Molecular Weight: 256.14 g/mol

- Key Difference : The bromine atom is located at the meta-position of the benzyl group instead of the ortho-position.

- Implications: Steric Effects: The meta-substitution reduces steric hindrance between the bromine and the pyrrolidine ring compared to the ortho-isomer.

Halogen-Substituted Analogs: 1-(3-Chloro-benzyl)-pyrrolidin-3-ol

CAS: 1033012-64-4 | Molecular Formula: C${11}$H${14}$ClNO | Molecular Weight: 211.69 g/mol

- Key Difference : Chlorine replaces bromine at the benzyl group’s meta-position.

- Implications :

- Electronegativity : Chlorine’s lower polarizability compared to bromine may reduce halogen-bonding interactions, impacting molecular recognition in drug design.

- Synthetic Utility : Chlorinated analogs are often easier to synthesize due to milder reaction conditions required for chlorine-based intermediates.

Phenyl vs. Benzyl Substitution: 3-(2-Bromophenyl)pyrrolidine

CAS : 1203686-38-7 | Molecular Formula : C${10}$H${12}$BrN | Molecular Weight : 226.11 g/mol

- Key Difference : A brominated phenyl group is directly attached to the pyrrolidine ring, omitting the methylene (-CH$_2$-) linker present in benzyl derivatives.

- Lipophilicity: Reduced hydrophobicity compared to benzyl-substituted analogs may affect membrane permeability.

Pyrrolidine Derivatives with Heterocyclic Moieties

Examples from antiviral research (e.g., 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole, 1a ) highlight structural modifications that integrate additional heterocycles (e.g., oxadiazole, pyridyl groups) .

- Key Differences : These compounds replace the bromobenzyl group with extended aromatic systems or charged moieties.

- Implications :

- Pharmacological Activity : Heterocyclic additions enhance binding to viral protease active sites, as demonstrated in antiviral profiling .

- Synthetic Complexity : Multi-step syntheses are required, as seen in procedures involving coupling of pyrrolidin-3-ol derivatives with propionyl or oxadiazole precursors .

Comparative Data Table

生物活性

3-(2-Bromobenzyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound this compound consists of a pyrrolidine ring with a bromobenzyl substituent and a hydroxyl group. The presence of these functional groups enhances its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 270.15 g/mol |

| Functional Groups | Hydroxyl (-OH), Bromine (Br) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves binding to specific sites, which can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anti-inflammatory Mechanism :

In another study focusing on its anti-inflammatory effects, treatment with the compound resulted in a marked decrease in TNF-alpha levels in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.Treatment Group TNF-alpha Level (pg/mL) Control 150 Compound Treatment 80

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Starting from suitable precursors, the pyrrolidine ring is formed through cyclization reactions.

- Bromination : The introduction of the bromobenzyl group is achieved via electrophilic substitution.

- Hydroxylation : Finally, hydroxylation at the appropriate position completes the synthesis.

The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to optimize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。